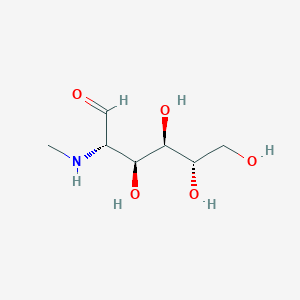
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal is a complex organic compound with the molecular formula C7H15NO5 This compound is characterized by its multiple hydroxyl groups and a methylamino group attached to a hexanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal typically involves stereoselective reactions to ensure the correct spatial arrangement of its atoms. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to facilitate the formation of the compound without unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R,5S)-2-Amino-3,4,5,6-tetrahydroxyhexanal: This compound is structurally similar but lacks the methylamino group.
5-Hydroxy-2(5H)-furanone: Another compound with multiple hydroxyl groups, but with a different core structure.
Uniqueness
The uniqueness of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal lies in its specific arrangement of hydroxyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H15NO5 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal |
InChI |
InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m1/s1 |
Clé InChI |
LDDMACCNBZAMSG-BWBBJGPYSA-N |
SMILES isomérique |
CN[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
SMILES canonique |
CNC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)

![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
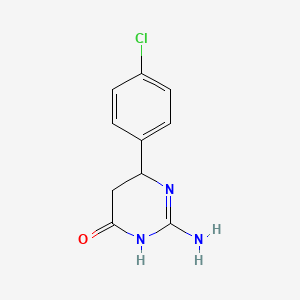
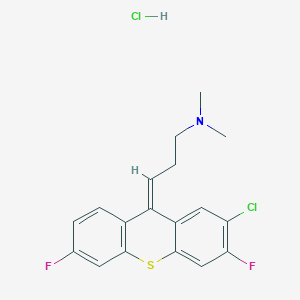
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
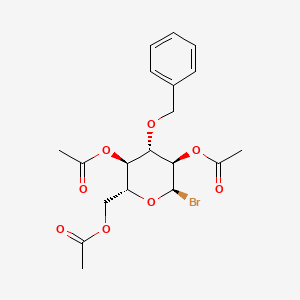
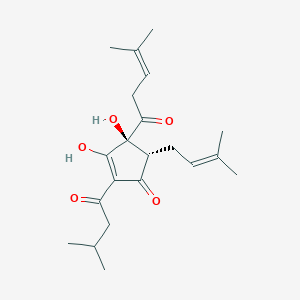
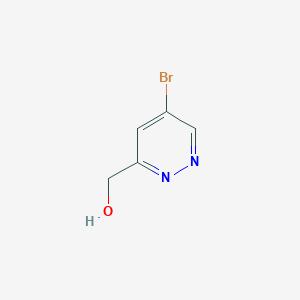
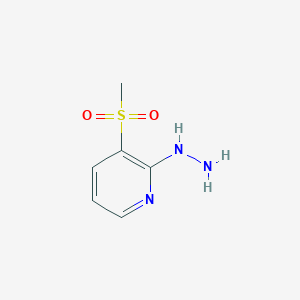
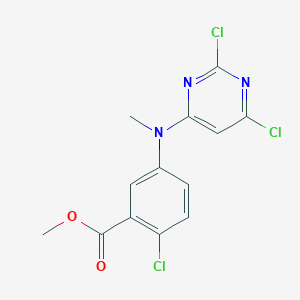
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)

